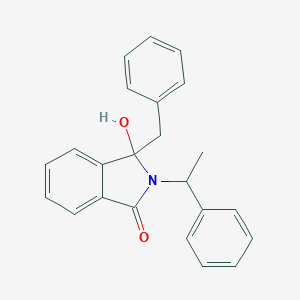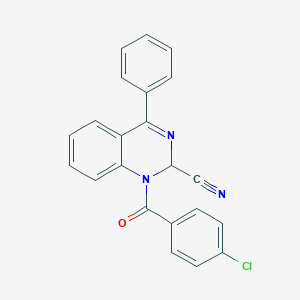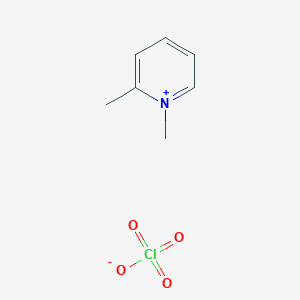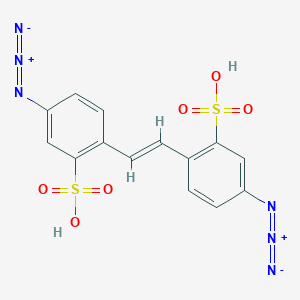
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
科学的研究の応用
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been extensively studied for its potential applications in medicinal chemistry. Several research studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
作用機序
The mechanism of action of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to inhibit the phosphorylation of various proteins involved in cell growth and proliferation, such as Akt and mTOR.
実験室実験の利点と制限
One of the main advantages of using 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in lab experiments is its broad spectrum of biological activities. It has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone. One of the most promising areas of research is the development of new drugs based on this compound. Several research studies have reported its potential as a chemotherapeutic agent for the treatment of various cancers. Moreover, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of other diseases, such as hepatitis C and HIV. Other future directions include the investigation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its toxicity and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It possesses various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been described in several research studies. One of the most common methods involves the reaction of benzylamine with 3-bromo-2-(1-phenylethyl)-1-isoindolinone in the presence of a palladium catalyst. This reaction yields the desired product with a good yield and high purity. Other methods include the use of different catalysts and reaction conditions to achieve the desired product.
特性
分子式 |
C23H21NO2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
3-benzyl-3-hydroxy-2-(1-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO2/c1-17(19-12-6-3-7-13-19)24-22(25)20-14-8-9-15-21(20)23(24,26)16-18-10-4-2-5-11-18/h2-15,17,26H,16H2,1H3 |
InChIキー |
ANKXDSLWSFYJSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)




